molecular formula C16H25N5O5 B1250857 (2S,3S)-3-{[(2S)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-4-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid

(2S,3S)-3-{[(2S)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-4-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid

Cat. No. B1250857
M. Wt: 367.4 g/mol
InChI Key: ANTVWDOUZRJATD-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WF14865B is a member of the class of guanidines isolated from the culture mycelium of the fungal strain Aphanoascus fulvescens and has been shown to exhibit inhibitory activity against cathepsin B and L. It has a role as a cathepsin B inhibitor, a cathepsin L (EC 3.4.22.15) inhibitor and a fungal metabolite. It is an epoxide, a member of guanidines, a monocarboxylic acid, a member of imidazoles and a dicarboxylic acid monoamide.

Scientific Research Applications

Aurora Kinase Inhibition

One application is in the inhibition of Aurora kinases, enzymes involved in cell division. This compound could have implications in cancer therapy. (ロバート ヘンリー,ジェームズ, 2006).

Angiotensin II Receptor Antagonism

It has been used in the synthesis of imidazole-5-carboxylic acids, showing antagonistic activities to the angiotensin II (AII) receptor, which are crucial in regulating blood pressure. (H. Yanagisawa et al., 1996).

Antifungal Applications

This compound has been involved in synthesizing antifungal azoles, indicating its potential in treating fungal infections. (T. Ichikawa et al., 2000).

Corrosion Inhibition

In a novel application, derivatives of imidazole, including similar compounds, have been used as corrosion inhibitors for mild steel. (V. Srivastava et al., 2017).

Imaging in Prostate Cancer

Compounds with imidazole structures have been utilized in developing imaging agents for prostate cancer, showing the versatility of this chemical structure in medical diagnostics. (K. Maresca et al., 2012).

Antineoplastic Derivatives

Research on imidazole derivatives has led to the synthesis of novel antineoplastic derivatives, contributing to the development of new cancer treatments. (Y. Tarumi et al., 1980).

properties

Molecular Formula

C16H25N5O5

Molecular Weight

367.4 g/mol

IUPAC Name

(2S,3S)-3-[[(2S)-1-[3-(2-amino-1H-imidazol-5-yl)propylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid

InChI

InChI=1S/C16H25N5O5/c1-8(2)6-10(21-14(23)11-12(26-11)15(24)25)13(22)18-5-3-4-9-7-19-16(17)20-9/h7-8,10-12H,3-6H2,1-2H3,(H,18,22)(H,21,23)(H,24,25)(H3,17,19,20)/t10-,11-,12-/m0/s1

InChI Key

ANTVWDOUZRJATD-SRVKXCTJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCCC1=CN=C(N1)N)NC(=O)[C@@H]2[C@H](O2)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)NCCCC1=CN=C(N1)N)NC(=O)C2C(O2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-{[(2S)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-4-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid
Reactant of Route 2
(2S,3S)-3-{[(2S)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-4-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid
Reactant of Route 3
(2S,3S)-3-{[(2S)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-4-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,3S)-3-{[(2S)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-4-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,3S)-3-{[(2S)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-4-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid
Reactant of Route 6
(2S,3S)-3-{[(2S)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-4-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid

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